molecular formula C23H19ClFN3O3S B14114336 N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14114336
M. Wt: 471.9 g/mol
InChI Key: PXZXIBXDBBEIPO-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic scaffold with a 2,4-dioxo-3,4-dihydrothienopyrimidine core. The molecule features a 3,4-dimethylbenzyl substituent at position 3 of the thienopyrimidine ring and an acetamide group linked to a 2-chloro-5-fluorophenyl moiety.

Properties

Molecular Formula

C23H19ClFN3O3S

Molecular Weight

471.9 g/mol

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(25)5-6-17(18)24/h3-10H,11-12H2,1-2H3,(H,26,29)

InChI Key

PXZXIBXDBBEIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the N-(2-chloro-5-fluorophenyl)acetamide moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced via an amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Halogen substituents on the aromatic rings can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation products: Quinones, hydroxylated derivatives.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with six structurally related analogs, focusing on substituent variations, core modifications, and inferred physicochemical or biological properties.

Substituent Variations on the Thienopyrimidine Core
Compound Name Core Structure Substituents at Position 3 Acetamide-Linked Aromatic Group Key Differences
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3,4-Dimethylbenzyl 2-Chloro-5-fluorophenyl Reference compound for comparison
Analog 1 () Thieno[3,2-d]pyrimidine-2,4-dione Isobutyl 2-Chloro-5-fluorophenyl Isobutyl substituent reduces steric bulk compared to 3,4-dimethylbenzyl; may lower lipophilicity (clogP ~1.5 vs. ~3.0 estimated for target)
Analog 2 () Thieno[2,3-d]pyrimidine-4-one Ethyl, 5,6-dimethyl 2-Chloro-5-(trifluoromethyl)phenyl Thieno[2,3-d]pyrimidine core differs in ring fusion; trifluoromethyl group enhances electronegativity and metabolic stability

Key Observations :

  • Analog 2’s trifluoromethylphenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .
Core Scaffold Modifications
Compound Name Core Structure Key Functional Groups Pharmacological Inference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 2,4-Dioxo, 3,4-dihydro Potential kinase inhibition (similar to ATP-competitive inhibitors)
Analog 3 () Tetrahydropyrimidine-4-one 4-Oxo, carboxamide Carboxamide linkage may favor hydrogen bonding with targets like proteases or GPCRs
Analog 4 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl Chromenone moiety suggests potential anti-inflammatory or anticancer activity

Key Observations :

  • The thienopyrimidine core in the target compound offers rigidity and planar geometry, facilitating interactions with flat binding sites (e.g., kinase ATP pockets). In contrast, Analog 3’s tetrahydropyrimidine introduces conformational flexibility, which may broaden target selectivity .
  • Analog 4’s pyrazolo[3,4-d]pyrimidine core with a chromenone substituent indicates divergent bioactivity, possibly targeting oxidative stress pathways .

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H19ClFN3O3SC_{23}H_{19}ClFN_3O_3S with a molecular weight of 471.9 g/mol. Its IUPAC name is N-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide. The structure features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H19ClFN3O3S
Molecular Weight471.9 g/mol
IUPAC NameN-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
InChI KeyPXZXIBXDBBEIPO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity towards these targets can lead to various pharmacological effects including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances lipophilicity and may improve the interaction with biological targets. The thieno[3,2-d]pyrimidine core is essential for maintaining the structural integrity necessary for biological activity.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The compound was found to inhibit tumor growth in vivo models by targeting specific pathways involved in cancer progression .
  • Antimicrobial Testing : Research indicated that several derivatives exhibited moderate to strong antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Toxicity Profile

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The acute toxicity was classified as low, indicating a favorable safety profile for further development .

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